3-Hydroxy-2-(1H-indol-3-yl)butanoic acid
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Overview
Description
3-Hydroxy-2-(1H-indol-3-yl)butanoic acid is an organic compound with the molecular formula C12H13NO3 It is a derivative of indole, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-(1H-indol-3-yl)butanoic acid typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method involves the hydroxylation of 2-(1H-indol-3-yl)butanoic acid using oxidizing agents. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-(1H-indol-3-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
3-Hydroxy-2-(1H-indol-3-yl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and its potential as a biomarker.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-(1H-indol-3-yl)butanoic acid involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator, affecting biochemical reactions within cells. The indole ring structure allows it to bind to various receptors and enzymes, influencing their activity and leading to physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-3-(1H-indol-3-yl)butanoic acid
- Indole-3-acetic acid
- Indole-3-butyric acid
Uniqueness
3-Hydroxy-2-(1H-indol-3-yl)butanoic acid is unique due to its specific hydroxylation pattern and its distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications .
Properties
Molecular Formula |
C12H13NO3 |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
3-hydroxy-2-(1H-indol-3-yl)butanoic acid |
InChI |
InChI=1S/C12H13NO3/c1-7(14)11(12(15)16)9-6-13-10-5-3-2-4-8(9)10/h2-7,11,13-14H,1H3,(H,15,16) |
InChI Key |
DDWUZPLHLWHOKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CNC2=CC=CC=C21)C(=O)O)O |
Origin of Product |
United States |
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